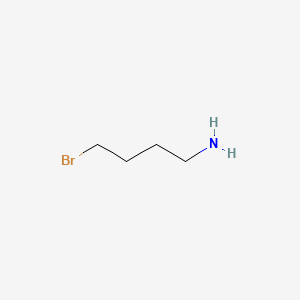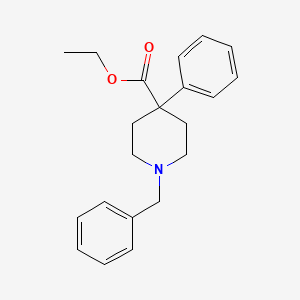
2-Benzoylamino-succinamic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Benzoylamino-succinamic acid derivatives involves several steps, starting from basic compounds to more complex structures. For instance, 2-Benzoylamino-2-deoxy-2-hydroxymethyl-D-hexono-1,4-lactones were synthesized from D-fructose through a series of reactions including hydrocyanation, acid hydrolysis, and hydrogenolysis, leading to the formation of specific amino acids which upon N-acylation cyclized into the corresponding 1,4-lactones. These lactones serve as key intermediates in further synthetic pathways (Banfi et al., 1983).
Molecular Structure Analysis
The molecular structure of 2-Benzoylamino-succinamic acid derivatives, as well as their synthetic intermediates, has been determined through various spectroscopic methods, confirming configurations and functional groups crucial for their activity and chemical behavior. Notably, the molecular structures of three substituted 3-amino-2-benzoylaminopropenoic acid derivatives have been elucidated, showing the Z configuration around the exocyclic C=C double bond, which is crucial for their reactivity and potential biological activity (Djinović-Carugo et al., 1994).
Chemical Reactions and Properties
2-Benzoylamino-succinamic acid and its derivatives undergo various chemical reactions, highlighting their reactivity and potential utility in synthesis. For example, their ability to form lactams from N-(2-amino)benzoylamino acids under certain conditions showcases their utility in peptide synthesis and stepwise degradation of peptides, suggesting potential applications in biochemical research and drug development (Hoffmann & Jagnicinski, 1966).
Physical Properties Analysis
The physical properties of 2-Benzoylamino-succinamic acid derivatives, such as solubility, melting point, and crystalline structure, are critical for their application and handling. For example, the optical resolution and preferential crystallization of certain derivatives have been studied, providing insights into their phase behavior and purity, which are essential for pharmaceutical applications (Shiraiwa et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions, define the utility of 2-Benzoylamino-succinamic acid derivatives in synthetic chemistry. Their reactions with bifunctional compounds, for example, have been explored, showing the formation of diverse structures and highlighting the versatility of these compounds in synthesis (Uchida et al., 1974).
Applications De Recherche Scientifique
Proteomics Research
2-Benzoylamino-succinamic acid is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
Application
In proteomics, 2-Benzoylamino-succinamic acid could be used as a reagent or a marker in the study of protein structures and functions .
Methods of Application
The specific methods of application in proteomics research would depend on the particular experiment being conducted. It could involve the use of 2-Benzoylamino-succinamic acid in protein extraction, purification, or identification processes .
Results or Outcomes
The outcomes of using 2-Benzoylamino-succinamic acid in proteomics research would vary depending on the specific research goals. It could help in identifying new proteins, understanding protein functions, or studying protein interactions .
Coordination Chemistry
2-Benzoylamino-succinamic acid has been used in the synthesis of mixed-ligand complexes of palladium (II) .
Application
In coordination chemistry, 2-Benzoylamino-succinamic acid is used as a ligand to form complexes with palladium (II). These complexes have potential applications in catalysis, materials science, and medicine .
Methods of Application
The synthesis involves the reaction of 2-Benzoylamino-succinamic acid with palladium (II) in the presence of other ligands such as ethyldiamine, 2.2’-bipyridine, and 1.10-phenanthroline .
Results or Outcomes
Four new mixed-ligand complexes of palladium (II) were synthesized. The complexes were characterized by elemental analyses, molar conductance, infrared and 1H NMR spectra, and thermo-gravimetric analyses .
Anxiolytic Drug Synthesis
2-Benzoylamino-succinamic acid has been used in the synthesis of a new derivative possessing anxiolytic activity .
Application
In pharmaceutical chemistry, 2-Benzoylamino-succinamic acid is used as a starting material in the synthesis of a new derivative that exhibits anxiolytic activity . Anxiolytic drugs are used to treat anxiety disorders.
Methods of Application
The synthesis involves a multi-step process, starting with anthranylamide and propionic anhydride. The final step involves the preparation of 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide .
Results or Outcomes
The optimized synthesis resulted in a new highly effective and low-toxicity derivative of o-benzoylaminobenzoic acid amides . This derivative exhibits anxiolytic activity, making it a potential candidate for further pharmacological studies .
Biochemical Research
2-Benzoylamino-succinamic acid is used in biochemical research .
Application
In biochemical research, 2-Benzoylamino-succinamic acid could be used as a reagent or a marker in various biochemical reactions .
Methods of Application
The specific methods of application in biochemical research would depend on the particular experiment being conducted. It could involve the use of 2-Benzoylamino-succinamic acid in biochemical assays, enzymatic reactions, or molecular biology processes .
Results or Outcomes
The outcomes of using 2-Benzoylamino-succinamic acid in biochemical research would vary depending on the specific research goals. It could help in understanding biochemical pathways, studying enzyme functions, or investigating molecular interactions .
Synthesis of Quinazolinone-4 Derivatives
2-Benzoylamino-succinamic acid has been used in the synthesis of quinazolinone-4 derivatives .
Application
In organic chemistry, 2-Benzoylamino-succinamic acid is used as a starting material in the synthesis of quinazolinone-4 derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activities .
Methods of Application
The synthesis involves the reaction of 2-Benzoylamino-succinamic acid with aromatic amines . This reaction is accompanied by the occurrence of a competitive reaction to form quinazolinone-4 derivatives .
Results or Outcomes
The development of a method with more selective control of the reaction is promising for further production of the active pharmaceutical ingredient . The synthesized quinazolinone-4 derivatives could be used for further pharmacological studies .
Propriétés
IUPAC Name |
4-amino-2-benzamido-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRAIJZCOJXFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282006 | |
| Record name | n2-benzoylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylamino-succinamic acid | |
CAS RN |
29880-25-9 | |
| Record name | NSC23805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n2-benzoylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)



![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)
![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

